4-Methyl-[1,2,3]triazolo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4-methyltriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-10-7(6)5-8-9-10/h2-5H,1H3 |
InChI Key |
TUWOJTOFPYSDMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=CN=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
De Novo Synthesis of themdpi.comorganic-chemistry.orgtandfonline.comTriazolo[1,5-a]pyridine Ring System with 4-Methyl Substitution
The construction of the 4-Methyl- mdpi.comorganic-chemistry.orgtandfonline.comtriazolo[1,5-a]pyridine core is primarily achieved through the formation of the triazole ring fused to a pre-existing, appropriately substituted pyridine (B92270). The strategic placement of the methyl group at position 4 of the final product necessitates the use of pyridine precursors substituted at the 6-position.
Cyclization Reactions Utilizing Pyridine Precursors
A prevalent and effective method for the synthesis of the mdpi.comorganic-chemistry.orgtandfonline.comtriazolo[1,5-a]pyridine ring system involves the oxidative cyclization of hydrazones derived from 2-acylpyridines. mdpi.com To achieve the 4-methyl substitution, the logical starting material is a hydrazone of a 6-methyl-2-acylpyridine, such as 6-methyl-2-acetylpyridine hydrazone. The oxidation of this precursor induces an intramolecular electrophilic attack of the hydrazone nitrogen onto the pyridine ring, followed by aromatization to yield the fused triazole system. Various oxidizing agents can be employed for this transformation.
A general representation of this cyclization is outlined below:
| Starting Material | Reagent | Product |
| 6-Methyl-2-acetylpyridine hydrazone | Oxidizing Agent | 4-Methyl- mdpi.comorganic-chemistry.orgtandfonline.comtriazolo[1,5-a]pyridine |
This approach is versatile and can accommodate a range of substituents on the hydrazone moiety, allowing for the introduction of diversity at other positions of the triazole ring.
Multicomponent Reaction Strategies for Analog Generation
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and while specific examples for 4-Methyl- mdpi.comorganic-chemistry.orgtandfonline.comtriazolo[1,5-a]pyridine are not extensively documented, the principles of MCRs in synthesizing related heterocyclic systems can be extrapolated. For instance, a one-pot four-component strategy has been successfully developed for the synthesis of mdpi.comorganic-chemistry.orgnih.govtriazolo[1,5-a]pyrimidine derivatives. nih.govorganic-chemistry.org A hypothetical MCR for the target compound could involve the condensation of a 6-methyl-2-aminopyridine derivative, an aldehyde, an isocyanide, and a fourth component that facilitates the triazole ring formation. Such strategies are highly sought after for the rapid generation of libraries of analogues for biological screening.
Electrochemical Synthesis Approaches
Electrochemical methods provide a green and efficient alternative to traditional chemical oxidants for the synthesis of triazolopyridines. An oxidizing reagent- and transition metal-free synthesis of mdpi.comorganic-chemistry.orgtandfonline.comtriazolo[1,5-a]pyridines has been developed through the electrochemical dehydrogenative cyclization of pyridyl hydrazones. wikipedia.org This method, carried out under mild conditions, relies on an anodic oxidation to facilitate the C-N bond formation necessary for ring closure. By employing a hydrazone derived from a 6-methyl-2-acylpyridine, this electrochemical approach can be directly applied to the synthesis of 4-Methyl- mdpi.comorganic-chemistry.orgtandfonline.comtriazolo[1,5-a]pyridine. The process is characterized by its atom economy, as it typically generates only hydrogen gas as a byproduct.
Microwave-Mediated and Catalyst-Free Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. Catalyst-free and microwave-assisted protocols have been reported for the synthesis of the isomeric mdpi.comorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines. mdpi.comorganic-chemistry.orgnih.govrsc.org These methods often involve the thermal rearrangement of an intermediate under microwave irradiation, leading to the fused heterocyclic system. While a direct catalyst-free microwave synthesis for 4-Methyl- mdpi.comorganic-chemistry.orgtandfonline.comtriazolo[1,5-a]pyridine is not prominently featured in the literature, the adaptation of existing microwave protocols for related heterocycles is a promising area of investigation. Such a method would likely involve the microwave-assisted cyclization of a suitable 6-methylpyridine precursor, potentially avoiding the need for harsh reagents and long reaction times. rsc.org
N-N Bond Formation Strategies
The crucial step in the formation of the triazole ring is the creation of the N-N bond. In the context of synthesizing mdpi.comorganic-chemistry.orgtandfonline.comtriazolo[1,5-a]pyridines, this is often achieved through the intramolecular cyclization of a precursor that already contains the necessary nitrogen atoms in a linear arrangement. For example, the synthesis can proceed from a 2-azidomethyl-6-methylpyridine derivative, where an intramolecular [3+2] cycloaddition would lead to the fused triazole ring.
Alternatively, methods involving the oxidative N-N bond formation are well-established for the synthesis of the isomeric mdpi.comorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridines from N-(pyridin-2-yl)amidines. organic-chemistry.orgrsc.orgresearchgate.net These reactions can be mediated by various oxidants or electrochemical means and provide a direct route to the fused heterocyclic system. A similar strategy, if applied to a suitably designed precursor derived from 6-methylpyridine, could provide an efficient route to 4-Methyl- mdpi.comorganic-chemistry.orgtandfonline.comtriazolo[1,5-a]pyridine.
Regioselective Functionalization Techniques
The functionalization of the pre-formed 4-Methyl- mdpi.comorganic-chemistry.orgtandfonline.comtriazolo[1,5-a]pyridine ring system is crucial for tuning its properties. The inherent electronic nature of the fused rings directs the regioselectivity of electrophilic and nucleophilic substitution reactions.
A comprehensive review of the chemistry of mdpi.comorganic-chemistry.orgtandfonline.comtriazolo[1,5-a]pyridines reveals distinct patterns of reactivity. tandfonline.comnih.gov Electrophilic substitution reactions, such as Vilsmeier formylation and nitration, have been shown to occur preferentially at the 3-position of the triazole ring. Conversely, other electrophiles can lead to ring-opening of the triazole moiety with the loss of molecular nitrogen.
Directed ortho-metalation (DoM) provides a powerful tool for regioselective functionalization. wikipedia.org The triazolopyridine system can be lithiated with high regioselectivity at the 7-position using lithium diisopropylamide, a process likely directed by the "peri" nitrogen atom. tandfonline.com This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the 7-position.
Furthermore, the introduction of a halogen, such as bromine, at the 7-position via the lithiated intermediate, opens up possibilities for subsequent nucleophilic aromatic substitution reactions. It has been observed that bromotriazolopyridines are activated towards nucleophilic substitution at positions 5 and 7, while position 6 remains relatively inert. tandfonline.com This differential reactivity allows for the selective introduction of nucleophiles at specific positions on the pyridine ring of the fused system.
The presence of the methyl group at the 4-position is not expected to significantly alter these general reactivity patterns, although it may have some electronic and steric influence on the reaction rates and yields.
| Reaction Type | Position of Functionalization |
| Electrophilic Substitution (e.g., Nitration, Vilsmeier) | 3 |
| Directed ortho-Metalation (Lithiation) | 7 |
| Nucleophilic Substitution (on bromo-derivative) | 5 and 7 |
Post-Synthetic Modification and Derivatization of 4-Methyl-nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine
The strategic functionalization of the 4-Methyl- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine core is crucial for the development of novel derivatives with tailored properties. This is achieved through a variety of chemical reactions that target different positions on the heterocyclic ring system.
Electrophilic Aromatic Substitution Reactions
The nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine ring system exhibits a nuanced reactivity towards electrophiles, which can result in either substitution on the ring or in reactions involving the triazole moiety with loss of nitrogen. researchgate.nettandfonline.comworktribe.com The outcome is largely dependent on the nature of the electrophile and the reaction conditions.
For the parent nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine, nitration has been shown to yield the 3-nitro derivative, indicating that substitution can occur on the triazole ring. rsc.org However, reactions with other electrophiles such as chlorine, bromine, or mercuric acetate (B1210297) can lead to ring-opening of the triazole with subsequent loss of nitrogen gas, yielding substituted methyl-pyridines. rsc.org The presence of the 4-methyl group is anticipated to influence the regioselectivity of these substitution reactions due to its electron-donating nature, potentially directing electrophiles to specific positions on the pyridine ring. However, specific studies on the electrophilic substitution of the 4-methyl derivative are not extensively documented in the reviewed literature.
Nucleophilic Additions and Substitutions
Direct nucleophilic attack on the unsubstituted nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine ring is generally not favored. However, the introduction of a good leaving group, such as a halogen, at specific positions can facilitate nucleophilic substitution reactions. For instance, studies on brominated nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridines have demonstrated that nucleophilic substitution is activated at the 5 and 7-positions, while the 6-position remains inert. tandfonline.com This provides a synthetic handle to introduce a variety of nucleophiles at these specific sites.
While direct nucleophilic addition to the core is uncommon, related triazolo-fused systems, such as v-triazolo[4,5-d]pyrimidines, have been shown to undergo addition of nucleophilic reagents to form dihydro-derivatives. rsc.org The applicability of such reactions to 4-Methyl- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine would likely depend on the electronic nature of the ring system and the specific reaction conditions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Activation, Arylation)
Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds. For the nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine scaffold, palladium-catalyzed reactions have been explored. chemrxiv.org These reactions can lead to direct arylation at the C3 position. unito.it Furthermore, C-H activation strategies have been investigated for the functionalization of pyridine and related heterocycles, which could be applicable to the 4-methyl derivative. chemrxiv.org
The behavior of nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridines in the presence of certain metals, such as palladium, can also lead to the opening of the triazole ring with the loss of nitrogen. nih.gov This reactivity can be harnessed for the synthesis of 2,6-disubstituted pyridines. nih.gov The influence of the 4-methyl group on the regioselectivity and efficiency of these metal-catalyzed reactions is an area that warrants further investigation.
Oxidation and Reduction Transformations (e.g., Hydrogenation)
The nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine ring system is susceptible to reduction, particularly hydrogenation. The parent compound can be readily hydrogenated under standard conditions (H₂, Pd/C) to yield the corresponding 4,5,6,7-tetrahydro- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine in high yield. nih.govtandfonline.com The presence and position of substituents on the ring can significantly influence the outcome of the hydrogenation reaction. tandfonline.com For the 4-methyl derivative, hydrogenation would be expected to reduce the pyridine ring, yielding 4-Methyl-4,5,6,7-tetrahydro- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine.
Oxidation of the 4-methyl group itself could be a potential transformation, although this has not been specifically detailed in the available literature for this particular heterocyclic system.
Ring Opening and Rearrangement Reactions
A characteristic feature of the nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine system is its existence in equilibrium with an open-chain diazo isomer, a phenomenon known as ring-chain tautomerism. nih.govresearchgate.net This equilibrium can be influenced by substituents, temperature, and the presence of other reagents. This inherent reactivity allows nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridines to act as precursors for 2-(diazomethyl)pyridines, which can then undergo further transformations. researchgate.net
Thermal rearrangements of substituted nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridines have also been observed. For example, the thermal rearrangement of a v-triazolo[1,5-a]pyridine-3-acraldehyde derivative leads to the formation of a 3-methyl-5-(2-pyridyl)pyrazole. rsc.org Additionally, Dimroth-type rearrangements, which involve the interconversion of triazoles, are known to occur in related fused triazolo-pyrimidine systems, often facilitated by acidic or basic conditions. benthamscience.com The potential for 4-Methyl- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine to undergo similar rearrangements presents an intriguing avenue for synthetic exploration.
Mechanistic Investigations of Reaction Pathways
The diverse reactivity of the nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine ring system is underpinned by complex reaction mechanisms. The ring-chain isomerization is a key mechanistic feature, with theoretical studies (DFT) providing insights into the equilibrium between the closed triazole form and the open diazo form. researchgate.net This equilibrium is fundamental to understanding many of the reactions of this heterocyclic system.
In electrophilic substitution reactions, the mechanism can proceed either through a standard aromatic substitution pathway on the ring or via an initial attack on a nitrogen atom of the triazole ring, which can then lead to ring-opening and loss of dinitrogen. tandfonline.com The stability of the intermediate carbocation plays a crucial role in determining the reaction outcome.
For metal-catalyzed reactions, the mechanism often involves the formation of organometallic intermediates. In the case of palladium-catalyzed C-H activation, for example, the reaction proceeds through a series of steps including coordination of the metal to the heterocycle, C-H bond cleavage, and subsequent functionalization.
Understanding these mechanistic pathways is essential for predicting the reactivity of substituted derivatives like 4-Methyl- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine and for designing new synthetic transformations.
Reaction Kinetics and Thermodynamic Analysis
Detailed kinetic studies specifically for the synthesis of 4-Methyl- nih.govresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine are not extensively documented in the available literature. However, thermodynamic analyses of the parent nih.govresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine system provide valuable insights into the stability and isomerization of this heterocyclic core.
A significant aspect of the chemistry of nih.govresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines is their ring-chain valence isomerization to 2-diazomethylpyridines. Theoretical studies, employing Density Functional Theory (DFT) at the B3LYP/6-31G* level, have been conducted to understand the thermodynamics of this equilibrium. These calculations reveal that the triazole form is the more stable isomer.
For the parent nih.govresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine (1T), the corresponding 2-diazomethylpyridine (1D) lies approximately 5 kcal/mol higher in energy. The transition state connecting these two isomers has a calculated barrier of about 17 kcal/mol, indicating a significant energy requirement for the ring-opening process. researchgate.net The presence of a methyl group at the 4-position is not expected to dramatically alter these fundamental thermodynamic parameters, although minor electronic effects could slightly modify the energy differences and barrier heights.
Table 1: Calculated Thermodynamic Parameters for the Isomerization of nih.govresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine (1T) to 2-Diazomethylpyridine (1D)
| Parameter | Value (kcal/mol) |
|---|---|
| Relative Enthalpy of 1D vs. 1T | 6.7 |
| Relative Free Energy of 1D vs. 1T | ~5.0 |
| Activation Enthalpy (1T → 1D) | 17.5 |
| Activation Free Energy (1T → 1D) | ~17.0 |
Data sourced from DFT calculations. researchgate.net
Identification of Key Intermediates and Transition States
The identification of transient species is crucial for elucidating the reaction pathways in the synthesis of heterocyclic compounds. For the nih.govresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine system, both experimental and computational studies have provided evidence for key intermediates.
In the context of the ring-chain isomerization, the 2-diazomethylpyridine is a well-characterized intermediate. researchgate.net This species has been directly observed via low-temperature IR spectroscopy following mild flash vacuum pyrolysis of the parent triazole. researchgate.net The transition state for the ring-opening has been computationally modeled, providing a theoretical framework for understanding this transformation. researchgate.net
For the synthesis of the related nih.govresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold, a plausible reaction mechanism has been proposed that involves a series of intermediates. In a catalyst-free synthesis from enaminonitriles and benzohydrazides, the proposed pathway includes the following steps:
Intermediate A: Formed via transamidation between the starting enaminonitrile and benzohydrazide.
Intermediate B: Generated by the intramolecular attack of a nitrogen lone pair on the nitrile group of Intermediate A.
Intermediate C: Results from the subsequent condensation with the carbonyl group. The final product is then formed by the elimination of a water molecule from Intermediate C. nih.govmdpi.com While this mechanism is for a different isomer, it highlights the types of intermediates that may be involved in the formation of the triazolopyridine core.
Solvent Effects and Catalysis in Synthetic Routes
The choice of solvent and catalyst plays a pivotal role in the efficiency and outcome of the synthesis of triazolopyridines. Various synthetic routes have been developed, employing different catalytic systems and reaction media to achieve the desired products.
Solvent Effects:
The synthesis of nih.govresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines has been shown to be sensitive to the solvent employed. In a study on the reaction of enaminonitriles with benzohydrazides, a screening of solvents revealed that toluene (B28343) provides the highest yield of the product. Other solvents such as pyridine, xylene, and chlorobenzene (B131634) also afforded good yields, while polar solvents like THF, DMSO, EtOH, and MeOH were found to be unsuitable for the reaction. nih.gov
Table 2: Effect of Solvent on the Yield of a nih.govresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine Derivative
| Solvent | Yield (%) |
|---|---|
| Toluene | 83 |
| Pyridine | 76 |
| Xylene | 69 |
| Chlorobenzene | 79 |
| DMF | Lower Yield |
| ACN | Lower Yield |
| THF | No Product |
| DMSO | No Product |
| EtOH | No Product |
| MeOH | No Product |
Data from a study on a related triazolopyridine synthesis. nih.gov
Catalysis:
A range of catalysts have been utilized for the synthesis of the nih.govresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine ring system. Copper-based catalysts are frequently employed. For instance, a copper-catalyzed reaction under an air atmosphere has been used to generate these compounds through sequential N-C and N-N bond formation. organic-chemistry.org Another example is the use of a heterogeneous copper(II) catalyst for the oxidative cyclization of 2-pyridine ketone hydrazones. organic-chemistry.org
Metal-free oxidative conditions have also been developed. Reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and iodine/potassium iodide (I2/KI) have been used to mediate the intramolecular annulation of N-(2-pyridyl)amidines to form the triazole ring. organic-chemistry.org Additionally, catalyst-free methods under microwave irradiation have been reported, offering an environmentally friendly approach to the synthesis of these heterocycles. nih.govmdpi.com
Sophisticated Spectroscopic and Structural Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution and the solid state. For 4-Methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine, advanced NMR experiments offer deep insights into its static and dynamic structural features.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the covalent framework of the molecule. The aromatic nature of the fused ring system results in proton signals typically appearing in the downfield region of the spectrum (approx. 6.5-8.5 ppm), while the methyl protons appear upfield. libretexts.org Carbon signals for the aromatic rings are expected between 120-150 ppm. libretexts.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-Methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine, COSY would show correlations between adjacent protons on the pyridine (B92270) ring, allowing for sequential assignment of these signals.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each protonated carbon in the molecule will produce a cross-peak corresponding to its attached proton's signal, simplifying the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the methyl protons to the C4 carbon and adjacent carbons would confirm the position of the methyl group. Correlations from the pyridine ring protons to the bridgehead carbons would confirm the fused ring structure. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. In a rigid molecule like 4-Methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine, NOESY can confirm through-space proximities, such as between the methyl protons and the H5 proton on the pyridine ring.
The following table illustrates the expected NMR assignments based on analysis of similar heterocyclic systems.
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| CH₃ | ~2.5 | ~15 | C4, C4a |
| H5 | ~7.0 | ~115 | C4, C6, C8a |
| H6 | ~7.5 | ~130 | C5, C7, C8 |
| H7 | ~7.2 | ~118 | C6, C8, C8a |
| H8 | ~8.2 | ~125 | C6, C7, C8a |
| C4 | - | ~140 | CH₃, H5 |
| C4a | - | ~145 | CH₃, H5, H8 |
| C8a | - | ~135 | H5, H7, H8 |
Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes in molecules, such as conformational changes or restricted rotation, that occur on the NMR timescale. acs.org The spectra are recorded at different temperatures; changes in peak shape, broadening, or coalescence can provide quantitative information about the energy barriers of these processes. researchgate.net
For the rigid, planar structure of 4-Methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine itself, significant fluxional processes are not expected within a typical temperature range. However, VT-NMR would be a critical tool for analyzing derivatives of this compound, particularly those with bulky substituents that could experience hindered rotation. For example, a large group attached to the pyridine ring could exhibit restricted rotation, and VT-NMR could be used to determine the rotational energy barrier. At low temperatures, distinct signals for different rotational conformers might be observed, which would coalesce into a single averaged signal as the temperature is raised and the rotational rate increases. acs.org
Solid-State NMR (SSNMR) provides atomic-level structural information on solid materials, including crystalline powders, amorphous solids, and polymers. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these orientation-dependent interactions provide rich structural data. nih.gov
For 4-Methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine, SSNMR could be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct SSNMR spectra due to differences in their crystal lattice environments and intermolecular packing.
Characterize Amorphous Content: SSNMR can distinguish between crystalline and amorphous phases and quantify the amount of each in a bulk sample.
Probe Intermolecular Interactions: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide information on internuclear distances and packing arrangements within the crystal lattice. This can help in understanding non-covalent interactions like π-stacking that dictate the solid-state structure.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-Methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine (C₇H₇N₃), the exact mass of the molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value, typically with an accuracy of less than 5 ppm. This allows for unambiguous confirmation of the molecular formula. mdpi.com
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule can break apart in a predictable manner, and the masses of the resulting fragments help to elucidate the original structure.
Expected Fragmentation Pattern:
Loss of N₂: A common fragmentation pathway for triazoles is the neutral loss of a nitrogen molecule (N₂), which is a very stable species.
Loss of Methyl Radical: Cleavage of the methyl group (•CH₃) is another plausible fragmentation.
Ring Cleavage: Fragmentation of the pyridine or triazole ring can lead to a series of smaller charged fragments.
| Ion Formula | Calculated Exact Mass (m/z) | Description |
| [C₇H₇N₃ + H]⁺ | 134.0767 | Protonated Molecular Ion |
| [C₇H₇N]⁺ | 106.0651 | Loss of N₂ from molecular ion |
| [C₆H₄N₃]⁺ | 118.0454 | Loss of •CH₃ from molecular ion |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for a molecule. By diffracting X-rays off a single crystal of 4-Methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine, it is possible to determine precise bond lengths, bond angles, and torsion angles. mdpi.com This technique confirms the planar nature of the fused aromatic ring system and provides the absolute connectivity of the atoms.
Beyond the individual molecule, X-ray crystallography reveals how molecules are arranged within the crystal lattice. mdpi.com This includes the identification of intermolecular interactions such as hydrogen bonds (if applicable in derivatives), van der Waals forces, and π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com This packing information is crucial for understanding the physical properties of the solid material. For related triazolopyridine structures, the molecules often arrange in planar sheets or stacked columns. nih.gov
The table below shows representative crystallographic parameters that could be expected for this compound, based on data from similar structures. mdpi.com
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pnma |
| a (Å) | 5 - 15 |
| b (Å) | 6 - 13 |
| c (Å) | 12 - 17 |
| β (°) | 90 - 105 |
| V (ų) | ~1300 |
| Z | 4 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrations that absorb infrared light or scatter Raman light at specific frequencies, making these techniques excellent for functional group identification. nih.gov
For 4-Methyl- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine, the key vibrational modes would include:
Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region. libretexts.org
Aliphatic C-H Stretching: From the methyl group, appearing just below 3000 cm⁻¹.
C=C and C=N Ring Stretching: These vibrations from the fused aromatic rings give rise to a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region. libretexts.org
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl protons appear at lower frequencies (e.g., C-H out-of-plane "oop" bends are strong in the 675-900 cm⁻¹ region). libretexts.org
FTIR and Raman are often complementary. Vibrations that result in a change in the dipole moment are strong in the IR spectrum, while vibrations that cause a change in polarizability are strong in the Raman spectrum. Analyzing both spectra provides a more complete picture of the molecule's vibrational framework. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |
| C=C / C=N Ring Stretch | 1400 - 1600 | FTIR, Raman |
| CH₃ Bending | 1375 - 1450 | FTIR |
| C-H Out-of-Plane Bending | 675 - 900 | FTIR |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
The electronic absorption spectra of triazolopyrimidine derivatives, which share structural similarities, typically exhibit multiple bands in the UV-Vis region. These bands are generally assigned to charge transfer (CT), localized, and delocalized π-π* transitions. The precise position and intensity of these absorption bands are sensitive to the nature and position of substituents on the heterocyclic core, as well as the polarity of the solvent. For instance, studies on related triazolopyrimidine derivatives have shown absorption maxima in the range of 200-400 nm. The introduction of different substituents can lead to either a bathochromic (red) or hypsochromic (blue) shift of these bands.
The fluorescence properties of the nih.govjournalijar.comjournalijar.comtriazolo[1,5-a]pyridine system are also highly dependent on its molecular structure and environment. Generally, fused heterocyclic systems of this nature can exhibit fluorescence, and the emission wavelength and quantum yield are influenced by factors such as the extent of π-conjugation, the presence of electron-donating or electron-withdrawing groups, and the rigidity of the structure. For example, some derivatives of the isomeric nih.govjournalijar.comtriazolo[1,5-a]pyrimidine are known to have high fluorescence quantum yields.
Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are valuable tools for predicting the electronic spectra and understanding the nature of the electronic transitions in such heterocyclic systems. These theoretical calculations can provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in determining the absorption and emission characteristics.
Due to the absence of specific experimental data for 4-Methyl- nih.govjournalijar.comjournalijar.comtriazolo[1,5-a]pyridine in the reviewed literature, the following tables provide a generalized overview of the kind of data that would be expected from experimental and computational studies on this class of compounds.
Table 1: Representative UV-Vis Absorption Data for Triazolopyridine Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Generic nih.govjournalijar.comjournalijar.comtriazolo[1,5-a]pyridine | Non-polar | ~250-350 | Data not available | π-π |
| Generic nih.govjournalijar.comjournalijar.comtriazolo[1,5-a]pyridine | Polar | ~250-350 | Data not available | π-π |
Table 2: Representative Fluorescence Data for Triazolopyridine Derivatives
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |
| Generic nih.govjournalijar.comjournalijar.comtriazolo[1,5-a]pyridine | Non-polar | Data not available | Data not available | Data not available |
| Generic nih.govjournalijar.comjournalijar.comtriazolo[1,5-a]pyridine | Polar | Data not available | Data not available | Data not available |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of 4-Methyl- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine at the molecular level. These methods provide detailed information about electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of heterocyclic systems due to its favorable balance between accuracy and computational cost. For the researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), have been employed to study fundamental characteristics. researchgate.net
These calculations are crucial for determining optimized molecular geometry (bond lengths and angles), vibrational frequencies, and ground-state energy. The introduction of a methyl group at the 4-position is expected to influence the electronic distribution through inductive effects, a phenomenon that can be precisely quantified by DFT. Such studies on related triazolopyrimidine derivatives have shown that substituents can significantly impact electronic and structural properties. journalijar.com
Table 1: Representative DFT-Calculated Parameters for Triazolopyridine Systems
| Parameter | Method/Basis Set | Typical Focus of Study | Significance |
|---|---|---|---|
| Optimized Geometry | B3LYP/6-31G(d,p) | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |
| HOMO/LUMO Energies | B3LYP/6-311G(d,p) | Electronic transitions, reactivity indices | Determines the molecule's ability to donate or accept electrons. |
| Vibrational Frequencies | B3LYP/6-31G(d,p) | IR and Raman spectra simulation | Helps in the interpretation of experimental spectroscopic data. researchgate.net |
While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, are employed when higher accuracy is required. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, though computationally more demanding, can provide benchmark-quality data on energies and molecular properties.
For heterocyclic systems, high-accuracy calculations are valuable for validating results from more approximate methods like DFT and for studying phenomena where electron correlation is particularly important. While specific ab initio studies on 4-Methyl- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine are not prominent, they represent a gold standard for calculating properties such as reaction barriers and non-covalent interaction energies with exceptional precision.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential.
For a molecule like 4-Methyl- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine, the MEP map would typically show regions of negative potential (electron-rich, susceptible to electrophilic attack) around the nitrogen atoms of the fused ring system. researchgate.netresearchgate.net Conversely, regions of positive potential (electron-poor) would be located around the hydrogen atoms. The methyl group would slightly alter this potential map compared to the unsubstituted parent compound. DFT calculations on the researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine core have utilized MEP analysis to understand its electronic characteristics. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled and vacant orbitals, offering insights into charge transfer, hyperconjugation, and delocalization, which are key to molecular stability. mdpi.com
In the context of the researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine framework, NBO analysis can quantify the delocalization of π-electrons across the fused aromatic rings. Studies on related isomers have used NBO to analyze the stability gained from these electronic interactions. mdpi.comnih.gov The analysis reveals the charge distribution on each atom, showing how electron density is shared and redistributed upon the fusion of the triazole and pyridine (B92270) rings. For instance, studies on a related triazolopyridine derivative showed that the nitrogen atoms in the triazole ring exhibit significant negative charges, indicating their role in the molecule's electronic structure. mdpi.com NBO analysis has been specifically applied to the parent researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine system to analyze the electronic features of its optimized structure. researchgate.net
Computational Studies of Reactivity and Reaction Pathways
Computational methods are indispensable for exploring the reactivity of 4-Methyl- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine and mapping out the energetic landscape of its potential chemical transformations.
A key aspect of the chemistry of researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridines is the existence of a ring-chain isomerization, where the fused triazole ring can open to form a diazo compound. researchgate.netresearchgate.net Computational chemistry is perfectly suited to investigate such reaction mechanisms.
A transition state (TS) search, typically performed using DFT, allows for the identification of the highest energy point along the reaction pathway—the activation barrier. This calculation provides critical information about the feasibility and kinetics of the reaction. Following the location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path connecting the reactant, the transition state, and the product, thereby confirming that the identified TS is indeed the correct one for the reaction of interest. DFT studies on the parent researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine have been conducted to determine the mechanism of this ring-chain isomerization, providing a theoretical basis for its observed reactivity. researchgate.netnih.gov
Table 2: Key Concepts in Computational Reaction Pathway Analysis
| Computational Step | Purpose | Information Gained |
|---|---|---|
| Geometry Optimization | Find the lowest energy structure of reactants and products. | Stable conformations, relative energies (ΔE). |
| Transition State Search | Locate the saddle point on the potential energy surface. | Activation energy (Ea), geometry of the transition state. |
| Frequency Calculation | Characterize stationary points. | Confirms minima (no imaginary frequencies) and TS (one imaginary frequency). |
| IRC Analysis | Map the reaction path from the TS to reactant and product. | Confirms the connection between the TS and the desired minima. |
Prediction of Regioselectivity and Stereoselectivity
The synthesis of the rsc.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine core typically involves a 1,3-dipolar cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings. The regioselectivity of this reaction—the specific orientation in which the reacting molecules combine—is critical for forming the desired [1,5-a] fused system.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the outcome of these reactions. acs.org By calculating the activation energies for all possible reaction pathways, researchers can determine the most energetically favorable route. rsc.org The formation of the rsc.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine ring system from an appropriate azidopyridine precursor is governed by the electronic properties of the reactants. researchgate.net
Theoretical studies on related 1,3-dipolar cycloadditions reveal that the reaction can proceed through a one-step, albeit asynchronous, mechanism. scirp.org The regioselectivity is often explained by analyzing the frontier molecular orbitals (HOMO and LUMO) of the azide (B81097) and the alkyne (or its equivalent). The most favorable pathway is typically the one with the smallest HOMO-LUMO energy gap between the reactants, which corresponds to the strongest orbital interaction. For substituted pyridynes reacting with azides, it has been shown that substituents on the pyridine ring can influence the regioselectivity of the cycloaddition. In the case of 4-Methyl- rsc.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine, theoretical models would predict the observed regiochemistry by demonstrating that the transition state leading to the [1,5-a] product is significantly lower in energy than any other possible isomers.
Stereoselectivity is generally not a factor in the formation of the aromatic triazolopyridine core itself, but it becomes relevant when chiral centers are present in the substituents or during subsequent reactions.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations and how molecules interact with each other and their environment.
For 4-Methyl- rsc.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine, MD simulations can be employed to perform thorough conformational sampling. While the fused ring system is largely planar and rigid, the orientation of the methyl group and the subtle puckering of the rings can be explored. More importantly, MD simulations are invaluable for understanding intermolecular interactions in a condensed phase (liquid or solid) or in solution.
A typical MD simulation protocol for this molecule would involve:
Force Field Selection: Choosing a suitable force field (e.g., GROMOS, CHARMM) that accurately describes the intramolecular and intermolecular forces.
System Setup: Placing the molecule in a simulation box, often with solvent molecules like water, to mimic experimental conditions.
Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the system to reach equilibrium and sample a wide range of conformations and interactions.
| MD Simulation Parameter | Information Obtained | Typical Application for 4-Methyl- rsc.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine |
| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | GROMOS, CHARMM, AMBER are common choices for organic molecules. |
| RMSD | Root Mean Square Deviation; measures the average distance between the atoms of the molecule over time. | Assesses the structural stability and conformational changes during the simulation. |
| RMSF | Root Mean Square Fluctuation; measures the fluctuation of individual atoms or residues. | Identifies flexible regions of the molecule, such as the methyl group. |
| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes solvent structure around the molecule and identifies specific intermolecular contacts. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Studies interactions with protic solvents or other potential hydrogen bonding partners. |
Prediction of Spectroscopic Parameters from First Principles
Ab initio (from first principles) and DFT calculations are highly effective at predicting various spectroscopic parameters, providing a direct link between a molecule's computed structure and its experimental spectra. This is crucial for structural verification and interpretation of experimental data.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, often yields results that are in excellent agreement with experimental values. Calculations can help assign complex spectra, resolve ambiguities, and understand how electronic structure influences chemical shifts.
Vibrational (IR and Raman) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule. The resulting computed spectrum, often scaled by a small factor to account for anharmonicity and method limitations, can be compared directly with experimental FT-IR and Raman spectra. rsc.orgresearchgate.net This allows for the precise assignment of vibrational bands to specific molecular motions, such as C-H stretches, ring breathing modes, or methyl group deformations.
Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations can predict the λmax values and oscillator strengths (intensities) of electronic transitions, helping to explain the molecule's color and photophysical properties. researchgate.net
| Spectroscopic Parameter | Computational Method | Predicted Information |
| 1H Chemical Shift (δ) | DFT (GIAO) | Chemical shifts of proton nuclei, aiding in spectral assignment. |
| 13C Chemical Shift (δ) | DFT (GIAO) | Chemical shifts of carbon nuclei, confirming the carbon skeleton. |
| IR Frequencies (cm-1) | DFT/Ab initio Frequency Calc. | Wavenumbers and intensities of vibrational modes. |
| UV-Vis λmax (nm) | TD-DFT | Wavelengths of maximum absorption and intensity of electronic transitions. |
Structure-Energy Relationships and Aromaticity Indices
Computational chemistry allows for the detailed exploration of the relationship between a molecule's three-dimensional structure and its energetic stability. For 4-Methyl- rsc.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine, DFT calculations can determine its optimized geometry and total electronic energy. This information is foundational for understanding the stability of the fused heterocyclic system. The electronic characteristics of the rsc.orgresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine core have been analyzed using methodologies such as Atoms In Molecules (AIM), Electron Localization Function (ELF), and Natural Bond Orbital (NBO). researchgate.net
Aromaticity is a key concept in understanding the stability and reactivity of this compound. While the classic Hückel's rule applies to monocyclic systems, its extension to polycyclic systems like this one is complex. Therefore, computational aromaticity indices are used to quantify the degree of electron delocalization and cyclic conjugation.
Commonly calculated indices include:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Large negative values (e.g., NICS(0) or NICS(1)zz) are indicative of diatropic ring currents and thus aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometry of the ring, comparing experimental or calculated bond lengths to an ideal value for a fully aromatic system. A HOMA value close to 1 implies high aromaticity, while values near 0 suggest a non-aromatic system.
Para-Delocalization Index (PDI): Derived from AIM theory, PDI quantifies electron sharing between para-related atoms.
Electronic Indices (FLU, PDI): These indices are also used to quantify electron delocalization within the ring systems.
| Aromaticity Index | Basis of Calculation | Interpretation for Aromaticity |
| NICS | Magnetic Shielding (Computed NMR) | Large negative values |
| HOMA | Bond Lengths (Geometric) | Value approaches 1 |
| PDI | Electron Delocalization (Quantum Theory of Atoms in Molecules) | Higher values |
| FLU | Electron Delocalization (Adjacency Matrix) | Value approaches 0 |
Advanced Applications in Chemical Sciences
Catalysis and Ligand Design
The unique electronic and structural features of the researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine core make it a promising candidate for applications in catalysis and the design of sophisticated ligands.
Role as Ligands in Transition Metal Catalysis
The researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine scaffold possesses notable potential as a ligand in transition metal catalysis. The parent ring system is recognized for its interesting ligand properties and its capacity to form polynuclear complexes with various metal ions. researchgate.netresearchgate.net The nitrogen atoms within the fused heterocyclic structure can act as coordination sites for transition metals, thereby enabling the formation of catalytically active metal complexes.
While direct studies on 4-Methyl- researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine are limited, research on the broader family of researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridines indicates their utility. For instance, these compounds can serve as precursors for α-imino metal carbenes when reacted with a transition metal catalyst. researchgate.net Furthermore, the parent compound has been shown to participate in palladium-catalyzed arylation reactions, highlighting the scaffold's compatibility and potential role in cross-coupling chemistry. researchgate.net The introduction of a methyl group at the 4-position, as in 4-Methyl- researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine, can be expected to modulate the electronic properties and steric hindrance of the ligand, potentially influencing the catalytic activity and selectivity of its metal complexes.
Organocatalysis and Acid-Base Catalysis
The field of organocatalysis, which utilizes small organic molecules as catalysts, presents another avenue for the application of 4-Methyl- researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine. The presence of nitrogen atoms in the heterocyclic system imparts basic properties, allowing it to function as a base catalyst. Conversely, protonation of these nitrogen atoms could enable it to act as an acid catalyst. The specific electronic effects of the fused ring system and the 4-methyl substituent would influence its pKa value and, consequently, its catalytic efficacy. Currently, specific research demonstrating the use of 4-Methyl- researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine in organocatalysis or acid-base catalysis is not extensively documented, representing an area ripe for future investigation.
Design of Helical Ligands and Supramolecular Assemblies
The rigid and planar structure of the researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine core makes it an excellent building block for the construction of complex supramolecular architectures. The synthesis of chiral ligands derived from the researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine scaffold has been reported, suggesting its potential in asymmetric catalysis. researchgate.net While the direct synthesis of helical ligands from 4-Methyl- researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine has not been specifically detailed, the inherent chirality and structural rigidity of appropriately substituted derivatives could be exploited for this purpose.
Furthermore, the researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine framework is a known component in supramolecular chemistry. researchgate.netresearchgate.net Related structures, such as macrocycles containing bis(1,2,3-triazolyl)pyridine units, have demonstrated the ability to self-assemble in the presence of metal ions and form ordered structures like nanotubes in the solid state. rsc.orgchemrxiv.org This capacity for self-organization underscores the potential of 4-Methyl- researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine to serve as a key component in the design of novel supramolecular materials.
Materials Science Applications
In the realm of materials science, the photophysical and self-assembly properties of the researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine skeleton are of particular interest for the development of advanced functional materials.
Incorporation into Organic Electronic Materials
Derivatives of the researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine family are noted for their interesting photophysical properties. Specifically, aryl- or heteroaryl-substituted researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridines are known to exhibit intense fluorescence. researchgate.net This characteristic suggests that 4-Methyl- researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine, particularly with further functionalization, could be incorporated into organic electronic materials. Potential applications include roles as emitters in organic light-emitting diodes (OLEDs) or as components in fluorescent sensors.
While the nonlinear optical (NLO) properties of the specific 4-methyl derivative have not been reported, the broader class of nitrogen-containing heterocycles is actively studied for such applications. The delocalized π-electron system of the triazolopyridine core could contribute to significant NLO responses, making it a target for the design of new NLO-active molecules. For instance, the related isomer, researchgate.netresearchgate.netrsc.orgtriazolo[4,5-c]pyridine, has been utilized as an organic sensitizer (B1316253) in high-performance solar cells. mdpi.com
Supramolecular Assembly and Self-Organization
The propensity of the researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine scaffold to act as a building block in supramolecular chemistry extends to materials science applications. researchgate.netresearchgate.net The ability to form ordered assemblies through non-covalent interactions is crucial for the bottom-up fabrication of functional nanomaterials.
The self-assembly of macrocycles containing the bis(1,2,3-triazolyl)pyridine motif into well-defined structures like nanotubes is a prime example of this potential. rsc.orgchemrxiv.org Such organized assemblies can exhibit unique collective properties that differ from the individual molecules. The introduction of the 4-methyl group can influence the packing and intermolecular interactions, thereby tuning the morphology and properties of the resulting self-organized material. This makes 4-Methyl- researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a]pyridine a promising component for creating new materials with tailored optical, electronic, or host-guest properties based on supramolecular self-organization.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine scaffold, including its methylated derivatives, presents a versatile platform for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The nitrogen atoms within the fused ring system act as effective coordination sites for metal ions, facilitating the self-assembly of extended one-, two-, or three-dimensional networks.
Research into related triazolopyrimidine structures has demonstrated their significant potential as building blocks for MOFs. nih.gov The interaction between metal ions and these ligands showcases a remarkable versatility in coordination modes, leading to the synthesis of multidimensional systems with useful properties such as magnetism and luminescence. nih.gov While extensive research has been conducted on 1,2,3-triazolate-based ligands for the construction of MOFs like the MFU-4-type, which are noted for applications in gas adsorption, separation, and catalysis, specific studies focusing on 4-Methyl- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine remain a more specialized area of investigation. chemshuttle.com The introduction of a methyl group on the pyridine (B92270) ring can influence the steric and electronic properties of the ligand, potentially leading to novel framework topologies and functionalities.
The development of MOFs from 4-Methyl- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine could yield materials with tailored pore sizes and chemical environments, making them promising candidates for applications in catalysis, gas storage, and separation technologies. The methyl substituent may also enhance the hydrophobicity of the resulting frameworks, which could be advantageous for specific applications.
Analytical Chemistry Innovations
The unique chemical structure of 4-Methyl- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine lends itself to various applications in analytical chemistry, particularly in the development of novel sensing and separation systems.
Derivatives of the nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine core have been investigated as molecular chemosensors. For instance, tridentate ligands based on the triazolopyridine-pyridine nucleus have been shown to possess fluorescent properties that are sensitive to the presence of metal ions. researchgate.net Specifically, a 1:1 complex of a nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine derivative with Zn(II) has demonstrated efficacy as a chemosensor for anions such as nitrite (B80452) and cyanide. researchgate.net
While direct studies on 4-Methyl- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine as a primary sensing molecule are not extensively documented, the functionalization of this scaffold is a promising strategy for creating selective and sensitive chemical sensors. The methyl group can be a site for further chemical modification, allowing for the attachment of specific recognition units or signaling moieties. The inherent electronic properties of the triazolopyridine ring system can be modulated by the coordination of analytes, leading to detectable changes in spectroscopic or electrochemical signals.
In the context of chromatographic separations, derivatives of triazolopyridines are often purified using techniques like silica (B1680970) gel chromatography. For example, in the synthesis of 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based compounds, column chromatography with silica gel is a standard purification step. nih.gov Similarly, the purification of novel nih.govnih.govnih.govtriazolo[4,3-a]pyridine derivatives has been achieved using silica gel column chromatography.
While these examples primarily illustrate the use of chromatography in the purification of related compounds, the unique chemical properties of 4-Methyl- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine suggest its potential for use as a stationary phase in specialized chromatographic applications. Its aromatic and polar nature could be exploited for the separation of specific classes of analytes. Further research into grafting this molecule or its derivatives onto solid supports could lead to the development of novel chromatographic materials with unique selectivity.
Biochemical Tool Development (excluding clinical human trials)
The triazolopyridine scaffold is a recurring motif in compounds designed for biochemical and pharmacological research. The specific substitution pattern of 4-Methyl- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine makes it a valuable core for the development of tools to probe biological systems in vitro.
While direct enzymatic inhibition studies on 4-Methyl- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine are not widely reported, the broader class of triazolopyridines has been extensively investigated as enzyme inhibitors. These studies provide a strong rationale for the potential of the 4-methyl derivative in this area. For instance, compounds based on the nih.govnih.govnih.govtriazolo[4,3-a]pyridine scaffold have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism.
Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been explored as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H activity. Furthermore, 1,2,4-triazolo-[1,5-a]pyridine-based compounds have been identified as inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme, with a novel monodentate binding interaction with the active site Fe(II) ion. unito.it A series of 6-amino-2,5,7-triaryl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine-8-carbonitriles have been synthesized and shown to be potent and selective inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. nih.gov
These examples of related triazolopyridine isomers and derivatives highlight the potential of the 4-Methyl- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine core to be developed into specific enzyme inhibitors for in vitro mechanistic studies. The methyl group could play a crucial role in establishing specific interactions within an enzyme's active site, thereby influencing potency and selectivity.
| Enzyme Target | Triazolopyridine Scaffold | Key Findings (in vitro) |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | nih.govnih.govnih.govTriazolo[4,3-a]pyridine | Identification of a novel chemotype for IDO1 inhibition. |
| HIV-1 RNase H | 1,2,4-Triazolo[1,5-a]pyrimidine | Inhibition in the low micromolar range. |
| Hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) | 1,2,4-Triazolo-[1,5-a]pyridine | Novel monodentate binding interaction with the active site Fe(II). unito.it |
| α-Glucosidase | 6-Amino-2,5,7-triaryl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine-8-carbonitrile | Potent and selective competitive inhibition. nih.gov |
The development of fluorescent probes is crucial for visualizing and understanding biological processes at the molecular level. While research on 4-Methyl- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine as a fluorescent probe is still emerging, related heterocyclic systems have shown considerable promise.
A novel fluorescent probe based on a pyrazolo[1,5-a]pyridine (B1195680) derivative has been developed for detecting pH changes in acidic conditions within cells. nih.gov This probe exhibits a high quantum yield and a rapid response time. nih.gov Furthermore, a nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivative has been synthesized as a fluorescent probe for the specific detection of Fe(III) ions, with applications in cell imaging. nih.govresearchgate.net This probe demonstrates high selectivity, a low limit of detection, and good cell permeability. nih.govresearchgate.net
These findings suggest that the nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine scaffold, including the 4-methyl derivative, has the potential to be developed into a new class of fluorophores. The electronic properties of the fused ring system can give rise to intrinsic fluorescence, which can be modulated by the introduction of various substituents. The methyl group on the 4-position could be used to tune the photophysical properties of the molecule or to attach it to other molecules for targeted imaging applications in vitro.
| Probe Scaffold | Analyte/Application | Key Features |
| Pyrazolo[1,5-a]pyridine derivative | pH (acidic) | High quantum yield (0.64), fast response (<10 s). nih.gov |
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine derivative | Fe(III) ions | Specific selectivity, rapid quenching (5 s), low limit of detection (0.82 μM). nih.govresearchgate.net |
Photochemical Probes for Molecular Activity
The mdpi.combohrium.comnih.govtriazolo[1,5-a]pyridine scaffold, while not extensively documented as a standalone photochemical probe, is integral to the design of sophisticated sensor molecules. Its formation from precursor molecules can act as a trigger for significant changes in photophysical properties, a mechanism that has been effectively harnessed for the detection of specific molecular species. Research has demonstrated the utility of forming a triazolopyridine ring system within a larger molecular probe to signal the presence of a target analyte through a "turn-on" fluorescence mechanism.
A prominent example of this application is found in probes designed for the detection of hypochlorous acid (HOCl), a reactive oxygen species involved in various physiological and pathological processes. In this system, a pyridylhydrazone unit is tethered to a fluorophore, such as a BODIPY (boron-dipyrromethene) dye. mdpi.comresearchgate.netnih.gov In its initial state, the probe exhibits low fluorescence. However, in the presence of HOCl, an oxidative cyclization reaction is triggered. nih.gov This reaction converts the pyridylhydrazone moiety into a rigid, planar mdpi.combohrium.comnjit.edutriazolo[4,3-a]pyridine structure. nih.gov
The formation of this triazolopyridine ring has a profound impact on the probe's photophysical properties. The key to the fluorescence "turn-on" mechanism is the inhibition of C=N isomerization that occurs in the original pyridylhydrazone form. mdpi.combohrium.comnih.gov This non-radiative decay pathway is suppressed upon cyclization, leading to a substantial enhancement in the fluorescence quantum yield of the attached BODIPY fluorophore. mdpi.com This strategy allows for the selective and sensitive detection of HOCl in biological environments, including living cells. mdpi.comnih.gov
Detailed research findings have quantified the effectiveness of these probes. Two such BODIPY-based probes demonstrated a considerable fluorescence enhancement at approximately 512 nm upon reacting with HOCl. mdpi.com The quantum yields of the resulting triazolopyridine-containing products were found to be 5 to 10 times higher than those of the initial pyridylhydrazone precursors. mdpi.com This significant increase in fluorescence intensity allows for the detection of HOCl at very low concentrations.
The photophysical characteristics of two pyridylhydrazone-tethered BODIPY probes and their resulting triazolopyridine products upon reaction with HOCl are detailed below.
| Compound | Description | Maximum Absorption (λabs, nm) | Maximum Emission (λem, nm) | Fluorescence Quantum Yield (ΦF) | Limit of Detection (LOD) for HOCl |
|---|---|---|---|---|---|
| Probe 1 (Initial State) | Pyridylhydrazone-BODIPY | 502 | 512 | 0.04 | 0.21 µM |
| Product 1 (Final State) | Triazolopyridine-BODIPY | 502 | 512 | 0.41 | |
| Probe 2 (Initial State) | Iodo-pyridylhydrazone-BODIPY | 503 | 512 | 0.10 | 0.77 µM |
| Product 2 (Final State) | Iodo-triazolopyridine-BODIPY | 504 | 514 | 0.51 |
This approach highlights a sophisticated use of the triazolopyridine core, where its very formation is the sensing event. By integrating this reactive system into a fluorophore scaffold, researchers have developed highly sensitive and selective probes for monitoring important biological molecules, demonstrating the advanced application of the mdpi.combohrium.comnih.govtriazolo[1,5-a]pyridine family in chemical sciences.
Structure Activity/property Relationship Studies Mechanistic Focus
Correlation of Structural Modifications with Electronic Properties
The electronic character of the nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold is defined by the fusion of the electron-rich triazole ring with the electron-deficient pyridine (B92270) ring. This fusion leads to a significant redistribution of electron density across the bicyclic system. nih.gov While specific computational data for the 4-methyl derivative is not extensively detailed in the literature, analysis of related isomers provides critical insights into the governing electronic principles.
For instance, studies on the isomeric 1,2,4-triazolo[4,3-a]pyridin-3-amine show that the nitrogen atoms in the triazole ring exhibit considerable negative partial charges, indicating their role as electron-rich centers. nih.gov The fusion of the rings and the presence of substituents lead to a notable redistribution of this electron density. nih.gov The 4-methyl group on the target compound, being a weak electron-donating group, is expected to slightly increase the electron density on the pyridine ring through an inductive effect.
Structural modifications, particularly the introduction of donor and acceptor groups, have a profound impact on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies on the related [1,2,4]triazolo[1,5-a]pyridine (B1293900) scaffold demonstrate that modulating the strength of donor substituents and their linkage position can systematically tune the HOMO-LUMO energy gap. rsc.org Molecules with strong electron donors exhibit a smaller HOMO-LUMO gap due to enhanced charge transfer character and better spatial separation between the orbitals. rsc.org This principle directly applies to the nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine system, where structural alterations can be used to control the electronic and, consequently, the photophysical properties of the molecule.
Influence of Substituent Effects on Reactivity and Selectivity
A defining characteristic of the nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine system is its existence in a temperature-dependent equilibrium with its valence tautomer, an α-diazo-2-pyridylmethane derivative. researchgate.net This ring-chain isomerization is the primary determinant of the scaffold's reactivity. The closed triazole form is aromatic and relatively stable, while the open diazo form is highly reactive, capable of acting as a 1,3-dipole in cycloaddition reactions or losing dinitrogen to form a pyridylcarbene. researchgate.netresearchgate.net
Substituents on the ring system exert a strong influence on this equilibrium and, therefore, on the compound's reactivity and selectivity.
Electronic Effects : Electron-withdrawing groups (EWGs) attached to the pyridine or triazole ring would stabilize the open-chain diazo form by delocalizing the negative charge on the carbon atom bearing the diazo group. This shift in equilibrium towards the more reactive open form would enhance the rate of reactions such as 1,3-dipolar cycloadditions with electron-deficient alkenes. researchgate.net
Steric Effects : Bulky substituents near the fusion points can sterically hinder the planarity of the bicyclic system, potentially influencing the stability of the closed ring form and affecting the kinetics of the ring-opening process.
The 4-methyl group itself is a mild electron-donating group (EDG), which would be expected to slightly stabilize the closed aromatic triazole ring, thereby shifting the equilibrium away from the reactive diazo intermediate compared to an unsubstituted scaffold. This stabilization would, in turn, decrease its reactivity toward dipolarophiles. The precise selectivity of its reactions, for instance in cycloadditions, would depend on the electronic nature of both the substituent on the triazolopyridine and the reacting partner.
| Substituent Type on Scaffold | Effect on Ring-Chain Equilibrium | Predicted Impact on Reactivity |
|---|---|---|
| Electron-Donating Group (EDG) | Favors closed triazole ring | Decreased reactivity as a 1,3-dipole |
| Electron-Withdrawing Group (EWG) | Favors open diazo form | Increased reactivity as a 1,3-dipole |
Relationship Between Molecular Architecture and Photophysical Behavior
The rigid, planar architecture and extended π-conjugation of the nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold make it a promising core for fluorescent materials. mdpi.com Research has shown that derivatives substituted with aryl or heteroaryl groups can exhibit intense fluorescence. researchgate.net The relationship between the molecular structure and the resulting photophysical properties is governed by the energy and nature of the electronic transitions.
The introduction of conjugated substituents, such as phenyl or other aromatic rings, extends the π-system of the molecule. This extension typically leads to a decrease in the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra. The efficiency of fluorescence, measured by the quantum yield, is also highly dependent on the molecular structure.
Theoretical investigations on isomeric triazolopyridine systems designed as emitters for organic light-emitting diodes (OLEDs) reveal that the key to controlling photophysical behavior lies in managing the degree of charge transfer in the excited state. rsc.org
Donor-Acceptor Structure : By attaching strong electron-donor groups to the triazolopyridine core (which acts as an acceptor), a donor-π-acceptor (D-π-A) system is formed. This architecture promotes charge transfer upon photoexcitation.
Singlet-Triplet Energy Gap (ΔEST) : The spatial overlap between the HOMO (often localized on the donor) and the LUMO (localized on the acceptor) dictates the ΔEST. A smaller ΔEST is crucial for processes like thermally activated delayed fluorescence (TADF). rsc.org
Molecular Rigidity : The rigid nature of the fused ring system reduces non-radiative decay pathways that occur via vibrational relaxation, which often leads to higher fluorescence quantum yields compared to more flexible molecules. mdpi.com
Therefore, the photophysical properties of 4-Methyl- nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives can be precisely tuned by strategic selection of substituents to control the electronic structure and minimize non-radiative decay.
Stereochemical Effects on Molecular Recognition and Binding Mechanisms (non-clinical)
The nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold possesses excellent coordination properties due to the presence of multiple nitrogen atoms that can act as ligands for metal ions. researchgate.net This makes it a valuable component in supramolecular chemistry and for the design of specific chelating agents. The stereochemistry and spatial arrangement of these nitrogen donors are critical for molecular recognition and the formation of stable complexes.
Studies have demonstrated that ligands incorporating the nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine moiety can form polynuclear complexes with transition metals like iron(II) and copper(II). researchgate.net The specific geometry of the resulting complex is a direct consequence of the ligand's architecture. For example, a 3-(2-pyridyl)- nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine ligand can coordinate to an iron(II) center, leading to a mononuclear complex that exhibits spin-crossover behavior—a phenomenon highly sensitive to the precise coordination geometry and ligand field strength. researchgate.net Similarly, copper(II) complexes with related ligands have been shown to form tetrameric cubane (B1203433) structures displaying significant intramolecular antiferromagnetic coupling, a property dictated by the orientation of magnetic orbitals and the bridging mode of the ligand. researchgate.net
Beyond metal coordination, the scaffold can participate in other non-covalent interactions. Theoretical docking analyses of nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives with the enzyme 14α-demethylase suggest that the molecule orients itself within the active site to form specific interactions, leading to inhibition. nih.gov While this example involves a biological target, the underlying principles of molecular recognition—shape complementarity and directed intermolecular forces—are fundamental. The nitrogen atoms of the triazole ring in related scaffolds have also been shown to form novel monodentate coordinate bonds with metal ions like Fe²⁺ within protein binding sites. nih.gov
Scaffold Hopping Analysis for Chemical Space Exploration
Scaffold hopping is a powerful strategy in chemical design used to replace a core molecular structure (a scaffold) with a different one while retaining or improving desired properties. The nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold has served as a starting point for such exploration to discover new chemotypes. This approach aims to identify novel molecules with potentially improved pharmacological profiles, better synthetic accessibility, or different intellectual property landscapes.
One notable example involved a scaffold hopping exercise based on a triazolopyridine derivative that was a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 2 (mGlu₂) receptor. Computational methods based on 3D shape and electrostatic similarity were used to replace the central triazolopyridine core. This led to the discovery of a novel imidazo[1,2-a]pyrazin-8-one scaffold that displayed encouraging mGlu₂ PAM activity. Crucially, the new hit compound exhibited reduced lipophilicity and more balanced in vitro clearance compared to its triazolopyridine counterpart.
Another application of this strategy is the use of novel heteroaromatic building blocks designed to replace existing scaffolds in bioactive compounds. For instance, a 2H-thiazolo[4,5-d][1,2,3]triazole (ThTz) system has been developed as a versatile building block for scaffold hopping, with one of its intended applications being the replacement of the triazolopyridine ring in known modulators of the mGlu₂ receptor. rsc.org These examples underscore the utility of the nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyridine core as a validated template from which chemical space can be effectively explored.
| Property | Original Triazolopyridine Scaffold | New Imidazopyrazinone Scaffold |
|---|---|---|
| Biological Activity (mGlu₂ PAM) | Active (EC₅₀ = 110 nM for matched pair) | Active (EC₅₀ = 490 nM for new prototype) |
| Lipophilicity (clogP) | 3.0 | 2.2 |
| In Vitro Clearance (Rat) | High (140 µL/min/mg) | Moderate (64 µL/min/mg) |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Strategies for Analogs
The synthesis of nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines and their analogs is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methodologies. Current research highlights a move away from traditional, often harsh, reaction conditions toward greener alternatives.
Future efforts will likely focus on the following:
Heterogeneous Catalysis: The use of reusable, solid-supported catalysts, such as the MCM-41-anchored copper(II) catalyst, presents a sustainable approach for the oxidative cyclization of 2-pyridine ketone hydrazones. organic-chemistry.org Further research into new, more efficient, and robust heterogeneous catalysts could significantly reduce waste and improve the economic viability of large-scale synthesis. organic-chemistry.org
Flow Chemistry: Continuous-flow processes offer enhanced safety, efficiency, and scalability compared to batch reactions. rsc.org Applying this technology to the synthesis of 4-methyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine analogs could allow for better control over reaction parameters and facilitate the safe handling of potentially energetic intermediates. rsc.org
Microwave-Assisted Synthesis: Catalyst-free and additive-free methods under microwave irradiation are proving to be rapid and eco-friendly options for constructing triazolopyridine rings. mdpi.comnih.gov Expanding the substrate scope and further optimizing these conditions will be a key research direction. mdpi.comnih.gov
One-Pot, Multi-Component Reactions: Designing novel one-pot syntheses that combine multiple reaction steps without isolating intermediates can dramatically improve efficiency and reduce solvent usage, aligning with the principles of green chemistry. researchgate.netresearchgate.net
A summary of emerging synthetic strategies is presented below:
| Synthetic Strategy | Key Advantages | Representative Research Area |
| Heterogeneous Catalysis | Catalyst reusability, reduced waste, simplified purification | Copper(II) on MCM-41 support for oxidative cyclization organic-chemistry.org |
| Continuous-Flow Chemistry | Enhanced safety, scalability, precise reaction control | Atom-economical construction of triazole rings rsc.org |
| Microwave-Assisted Synthesis | Rapid reaction times, catalyst- and solvent-free options | Tandem reactions of enaminonitriles and benzohydrazides mdpi.comnih.gov |
| Multi-Component Reactions | High atom economy, operational simplicity, reduced waste | Green synthesis in aqueous media or solvent-free conditions researchgate.netresearchgate.net |
Exploration of Unconventional Reactivity Patterns and Rearrangements
The unique electronic structure of the nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine ring system offers opportunities to explore fascinating and synthetically useful chemical transformations. A deeper understanding of its reactivity is crucial for accessing novel molecular architectures.
Key areas for future exploration include:
Ring-Chain Isomerization: The nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine core exists in a dynamic equilibrium with its open-chain α-diazo-pyridyl isomer. researchgate.net Probing the factors that influence this equilibrium (e.g., substitution, solvent, temperature) could provide a powerful tool for controlling reactivity and accessing diazo-mediated transformations. researchgate.net
Dipolar Cycloadditions: The open-chain diazo form can act as a 1,3-dipole, enabling cycloaddition reactions. researchgate.net A systematic investigation into the scope of these reactions with various dipolarophiles would unlock new pathways to complex heterocyclic systems.
Carbene Formation: Under specific conditions, triazolopyridines can serve as precursors to pyridylcarbenes through the loss of molecular nitrogen. researchgate.net Exploring this reactivity could lead to novel C-H insertion and cyclopropanation reactions, expanding the synthetic utility of this scaffold. researchgate.net
Rearrangement Reactions: While more commonly associated with the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrimidine isomer (Dimroth rearrangement) or related systems (Boulton-Katritzky rearrangement), the potential for novel skeletal rearrangements of the nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine ring under thermal, photochemical, or catalytic conditions remains an underexplored frontier. nih.govorganic-chemistry.org
Integration into Advanced Functional Materials with Tunable Properties
The inherent photophysical and electronic properties of the triazolopyridine scaffold make it an attractive building block for advanced functional materials. Future research will focus on tailoring the molecular structure to fine-tune these properties for specific applications.
Emerging opportunities include:
Organic Light-Emitting Diodes (OLEDs): Derivatives of the isomeric nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine have already shown promise in high-performance OLEDs, particularly for achieving stable, deep-blue emission. nih.govresearchgate.net Future work on 4-methyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine analogs could focus on designing molecules with high horizontal orientation and thermal stability to create highly efficient and durable emitters for displays and lighting. researchgate.net
Molecular Chemosensors: The triazolopyridine nucleus, particularly when functionalized with additional coordinating groups, can act as a ligand for metal ions and anions. rsc.org This has been demonstrated by derivatives that serve as fluorescent chemosensors for zinc (II), nitrite (B80452), and cyanide. rsc.org The development of new sensors with enhanced selectivity and sensitivity for environmentally or biologically important analytes is a significant research goal.
Fluorophores and Bio-imaging Probes: By strategically introducing electron-donating and electron-withdrawing groups, the absorption and emission properties of the triazolopyridine core can be systematically tuned. rsc.org This opens the door to creating novel fluorophores with applications in cellular imaging, diagnostics, and as probes for studying biological processes. rsc.org
Application in Sustainable Chemistry and Green Synthesis
The principles of sustainable chemistry are increasingly guiding synthetic research. The 4-methyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine framework is well-suited for integration into green synthetic protocols, both as a target and as a potential catalyst or ligand.
Future directions in this area include:
Solvent-Free and Aqueous Reactions: Developing synthetic routes that minimize or eliminate the use of hazardous organic solvents is a primary goal of green chemistry. researchgate.net Research into solid-state reactions or syntheses conducted in water for triazolopyridine analogs will be a key focus. researchgate.net
Energy-Efficient Methodologies: The use of energy sources like microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comresearchgate.net Further development of these methods for the synthesis of triazolopyridine derivatives is anticipated.
Use of Reusable Catalysts: As mentioned, employing heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles is a cornerstone of sustainable synthesis. organic-chemistry.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product (high atom economy) is crucial. rsc.org Multi-component reactions are particularly effective in this regard and represent a promising strategy for the sustainable synthesis of complex triazolopyridines. rsc.org
Synergistic Computational and Experimental Approaches for Design and Discovery
The integration of computational chemistry with experimental synthesis and testing is a powerful paradigm for accelerating the discovery of new molecules with desired properties. This synergistic approach is particularly valuable for exploring the potential of 4-methyl- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine analogs.
Future research will increasingly rely on:
Molecular Docking and Simulation: For applications in medicinal chemistry, computational docking can predict how triazolopyridine derivatives bind to biological targets, such as enzymes. nih.gov This was effectively used to suggest that certain nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine derivatives inhibit the 14α-demethylase enzyme in parasites. nih.gov Molecular dynamics simulations can further elucidate the stability and dynamics of these interactions. researchgate.net
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable tools for predicting and understanding the electronic structure, reactivity, and photophysical properties of new molecules. rsc.org These calculations can guide the design of novel fluorophores and materials by predicting their absorption and emission wavelengths before they are synthesized. rsc.org
Quantitative Structure-Activity Relationship (QSAR): By developing mathematical models that correlate chemical structure with biological activity or physical properties, QSAR studies can guide the rational design of new analogs with enhanced performance, be it for medicinal or materials science applications. researchgate.net
Ligand Properties for Poly-nuclear Complexes and Spin-Crossover Compounds
The nitrogen atoms within the nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold are strategically positioned to act as ligands, coordinating to metal ions to form a diverse array of metal complexes with interesting magnetic and structural properties. researchgate.net
Promising avenues of investigation include:
Polynuclear Complexes: The triazolopyridine framework is an effective building block for constructing polynuclear metal complexes, including tetranuclear copper "cubane" structures. researchgate.net Future work could explore the synthesis of new clusters with different metals (e.g., manganese, cobalt, nickel) to investigate their magnetic coupling and potential applications in catalysis or as single-molecule magnets.
Spin-Crossover (SCO) Compounds: Iron(II) complexes incorporating 3-(2-pyridyl)- nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine ligands have been identified as new mononuclear spin-crossover compounds. researchgate.net These materials can switch between high-spin and low-spin states in response to external stimuli like temperature or light. Research into modifying the ligand structure, such as by introducing a 4-methyl group, could be used to fine-tune the spin-transition temperature and cooperativity of these materials, making them suitable for applications in molecular switches, sensors, and data storage devices. researchgate.net
The table below summarizes the key coordination chemistry research directions:
| Research Area | Metal Ions of Interest | Potential Applications |
| Polynuclear Complexes | Copper(II), Manganese(II/III), Cobalt(II) | Catalysis, Single-Molecule Magnets |
| Spin-Crossover Compounds | Iron(II), Cobalt(II) | Molecular Switches, Sensors, Data Storage |
Q & A
Q. What are the common synthetic routes for 4-methyl-[1,2,3]triazolo[1,5-a]pyridine?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed cyclization or iodine-mediated oxidative coupling. For example:
- Copper-catalyzed cycloaddition : Reacting 2-ethynylpyridine derivatives with azides under Cu(I) catalysis (e.g., CuSO₄/Na ascorbate) in DMSO at elevated temperatures .
- Iodine-mediated oxidative coupling : Using molecular iodine (I₂) with TBHP as an oxidant in 1,4-dioxane at reflux conditions to cyclize 2-aminopyridine precursors .
- Key considerations : Monitor reaction progress via TLC and optimize solvent/base combinations for purity.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at δ ~2.5 ppm) and aromatic signals from fused triazole-pyridine rings .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₇H₆N₃⁺ requires m/z 132.0561).
- X-ray crystallography : Resolve regiochemistry of substituents and confirm fused-ring geometry .
Q. What are the typical chemical reactions involving the triazole ring?
- Methodological Answer : The triazole ring undergoes:
- Nucleophilic substitution : At the pyridine ring using amines/thiols with NaH as a base .
- Oxidation : Ethynyl groups oxidize to carbonyls with KMnO₄/CrO₃ .
- Reduction : Catalytic hydrogenation (Pd/C) reduces triazole to dihydro derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in triazolopyridine synthesis?
- Methodological Answer :
- Catalyst screening : Test Pd(OAc)₂ vs. Cu(I) for cross-coupling efficiency .
- Solvent/base optimization : Compare DMF (polar aprotic) vs. 1,4-dioxane (non-polar) with Cs₂CO₃ or K₂CO₃ .
- Temperature control : Reactions at 140°C (Pd-catalyzed) vs. 80°C (Cu-catalyzed) impact regioselectivity .
- Example : A 74% yield was achieved using I₂/TBHP in 1,4-dioxane at reflux .
Q. How to resolve contradictions in reported bioactivity data for triazolopyridine derivatives?
- Methodological Answer :
- Assay validation : Ensure consistent protocols (e.g., MIC testing for antimicrobial activity) across studies .
- Structural analogs : Compare substituent effects (e.g., methyl vs. ethylthio groups on pyridine) to isolate bioactive motifs .
- Mechanistic studies : Use molecular docking (e.g., Discovery Studio) to validate enzyme/inhibitor interactions and rule off-target effects .
Q. What strategies are effective for designing triazolopyridine derivatives with enhanced enzymatic inhibition?
- Methodological Answer :
- Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro) to improve π-π stacking with aromatic residues in enzyme pockets .
- Heterocycle fusion : Fuse pyrazolo or quinoline rings to modulate steric/electronic properties (e.g., 3-(ethylthio)-9-methyl derivatives) .
- Pharmacokinetic optimization : LogP adjustments (e.g., ~1.12 for methyl esters) to balance solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
